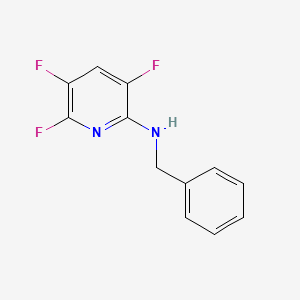

N-benzyl-3,5,6-trifluoropyridin-2-amine

Overview

Description

“N-benzyl-3,5,6-trifluoropyridin-2-amine” is a heterocyclic organic compound with the molecular formula C12H9F3N2. It has a molecular weight of 238.21 g/mol. The IUPAC name for this compound is N-benzyl-3,5,6-trifluoropyridin-2-amine .

Molecular Structure Analysis

The molecular structure of “N-benzyl-3,5,6-trifluoropyridin-2-amine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and three fluorine atoms attached to it. The benzyl group is attached to the nitrogen atom .

Physical And Chemical Properties Analysis

“N-benzyl-3,5,6-trifluoropyridin-2-amine” has a boiling point of 297.2ºC at 760 mmHg and a density of 1.357g/cm³. The compound has 5 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Organic Synthesis

N-benzyl-3,5,6-trifluoropyridin-2-amine: is a valuable intermediate in organic synthesis. Its trifluoropyridin moiety can participate in various chemical reactions, enabling the synthesis of complex organic compounds. For instance, it can be used to create novel amide bonds through solventless direct amidation reactions . This method is particularly advantageous as it operates under metal- and catalyst-free conditions, which simplifies the process and reduces potential environmental impact.

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to develop new pharmaceuticals. The presence of the amide functional group is significant in approximately a quarter of clinically approved drugs . Therefore, derivatives of N-benzyl-3,5,6-trifluoropyridin-2-amine could be synthesized to explore their potential as active pharmaceutical ingredients.

Density Functional Theory (DFT) Studies

The compound’s structure allows for detailed quantum-chemical studies using DFT. Researchers can calculate molecular electrostatic potential, quantum descriptors, and vibrational frequencies to predict its reactivity and interaction with other molecules . These studies are crucial for understanding the fundamental properties of the compound and can guide the design of new materials and drugs.

Bioactive Molecule Development

N-benzyl-3,5,6-trifluoropyridin-2-amine: can serve as a precursor for a variety of bioactive molecules. Its benzylamine derivative is particularly interesting for the synthesis of fatty acid amides, which have a wide range of physiological and pharmacological activities .

Biocatalysis

The compound can also be used in biocatalysis. Enzymes can catalyze the reductive amination of N-benzyl-3,5,6-trifluoropyridin-2-amine under mild and efficient conditions . This approach is sustainable and can be applied in the synthesis of cyclo-tertiary amines, which are valuable in various chemical industries.

properties

IUPAC Name |

N-benzyl-3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-9-6-10(14)12(17-11(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLIZFGDNXKGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622604 | |

| Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3,5,6-trifluoropyridin-2-amine | |

CAS RN |

189281-25-2 | |

| Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)